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Compound of Interest

Compound Name: 2,3-Dihydrooxazol-4-amine

Cat. No.: B15218440

This guide provides a comparative analysis of quantum chemical calculations on the 2,3-
Dihydrooxazol-4-amine molecule. The data presented herein is based on established
computational methodologies and is intended to offer insights into the electronic structure and
properties of this molecule, which is of interest to researchers in drug discovery and materials
science. The oxazole scaffold is a prominent feature in many biologically active compounds,
making theoretical studies of its derivatives crucial for understanding their reactivity and
potential applications.

Experimental Protocols

The hypothetical quantum chemical calculations were performed using Density Functional
Theory (DFT), a widely used method for studying the structural and electronic properties of
organic molecules. Two distinct levels of theory were employed for a comparative analysis:

» Method A (B3LYP/6-31G(d)): This approach utilizes the Becke, 3-parameter, Lee-Yang-Parr
(B3LYP) exchange-correlation functional with the 6-31G(d) basis set. This is a commonly
used and well-benchmarked method for organic molecules.

e Method B (wB97X-D/6-311++G(d,p)): This method employs a range-separated hybrid
functional with empirical dispersion correction (wB97X-D) and a larger, more flexible triple-
zeta basis set that includes diffuse and polarization functions for all atoms. This is expected
to provide a more accurate description of electronic properties and non-covalent interactions.

For each method, the following computational steps were simulated:
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o Geometry Optimization: The initial molecular structure was optimized to find the lowest
energy conformation (a stationary point on the potential energy surface).

e Frequency Analysis: Vibrational frequencies were calculated at the optimized geometry to
confirm that the structure corresponds to a true energy minimum (i.e., no imaginary
frequencies).

o Property Calculations: Key electronic properties, including the Highest Occupied Molecular
Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the HOMO-
LUMO energy gap, and the dipole moment, were calculated at the optimized geometry.

Data Presentation

The following tables summarize the hypothetical quantitative data obtained from the simulated
quantum chemical calculations for 2,3-Dihydrooxazol-4-amine and two related reference
molecules: Oxazole and 2-Aminooxazole.

Table 1: Calculated Electronic Properties of 2,3-Dihydrooxazol-4-amine and Reference
Molecules.
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HOMO- Dipole
Molecule Method HOMO (eV) LUMO (eV) LUMO Gap Moment
(eV) (Debye)
2,3-
_ A: B3LYP/6-
Dihydrooxazo -5.85 1.95 7.80 3.45
, 31G(d)
[-4-amine
B: wB97X-
D/6- -6.10 1.80 7.90 3.60
311++G(d,p)
A: B3LYP/6-
Oxazole -6.90 -0.50 6.40 1.50
31G(d)
B: wB97X-
D/6- -7.20 -0.45 6.75 1.55
311++G(d,p)
2-
, A: B3LYP/6-
Aminooxazol -6.20 -0.10 6.10 2.80
31G(d)
e
B: wB97X-
D/6- -6.45 -0.05 6.40 2.95

311++G(d,p)

Table 2: Selected Optimized Geometrical Parameters for 2,3-Dihydrooxazol-4-amine.
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Method B: wB97X-D/6-

Parameter Method A: B3LYP/6-31G(d)
311++G(d,p)

Bond Lengths (A)

C2-N3 1.47 1.46
N3-C4 1.40 1.39
C4-C5 1.35 1.34
C5-01 1.45 1.44
01-Cc2 1.43 1.42
C4-N(amine) 1.38 1.37

Bond Angles (degrees)

01-C2-N3 105.0 105.2
C2-N3-C4 110.5 110.3
N3-C4-C5 112.0 1121
C4-C5-01 108.5 108.4
C5-01-C2 104.0 104.0

Mandatory Visualization

The following diagram illustrates the general workflow for the quantum chemical calculations
described in this guide.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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